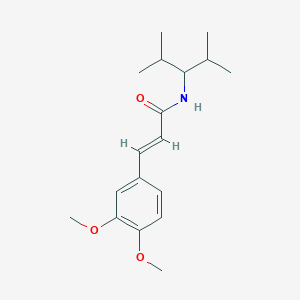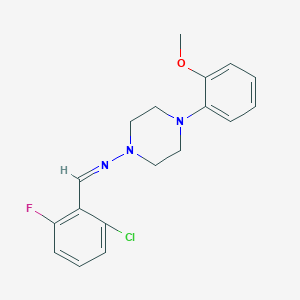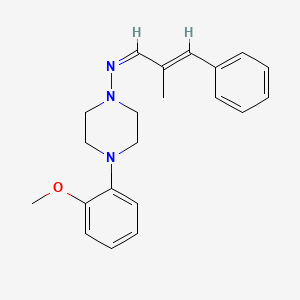
3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide, also known as DPA, is a chemical compound that has been of significant interest in scientific research. It is a member of the acrylamide family and has been synthesized for a variety of applications, including as a potential drug candidate for the treatment of various diseases. In
Mécanisme D'action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide is not fully understood, but research has shown that it may act by inhibiting certain enzymes and pathways involved in inflammation and cancer growth. 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models by inhibiting the production of inflammatory cytokines. In addition, 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has been shown to reduce the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has several advantages for use in lab experiments. It is easy to synthesize and purify, making it suitable for a variety of applications. In addition, 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has been shown to have low toxicity and is well-tolerated in animal models. However, there are also limitations to using 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its therapeutic potential. In addition, 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has not been extensively studied in humans, and more research is needed to determine its safety and efficacy in clinical trials.
Orientations Futures
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide. One area of research is to further elucidate its mechanism of action and to identify specific targets for its therapeutic effects. In addition, more research is needed to determine the safety and efficacy of 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide in humans. Another area of research is to explore the potential use of 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide in combination with other drugs for the treatment of various diseases. Finally, more research is needed to explore the potential use of 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In conclusion, 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide is a chemical compound that has been extensively studied for its potential therapeutic applications. Its synthesis method has been optimized to yield high purity and high yields, making it suitable for a variety of applications. 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, and has potential for use in the treatment of various diseases. However, more research is needed to fully elucidate its mechanism of action and to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide involves the reaction of 3,4-dimethoxyphenylacetic acid with isobutyryl chloride to form 3,4-dimethoxyphenylisobutyryl chloride. This intermediate is then reacted with N-isopropyl-2-methylprop-2-en-1-amine to yield 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide. The synthesis of 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has been optimized to yield high purity and high yields, making it suitable for a variety of applications.
Applications De Recherche Scientifique
3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has been extensively studied for its potential therapeutic applications. Research has shown that 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylpentan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-12(2)18(13(3)4)19-17(20)10-8-14-7-9-15(21-5)16(11-14)22-6/h7-13,18H,1-6H3,(H,19,20)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJANMVKYOPOQQR-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C=CC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(C)C)NC(=O)/C=C/C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylpentan-3-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[2-(trifluoromethyl)benzylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5911985.png)
![N'-[1-(4-aminophenyl)ethylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5911986.png)
![3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5911989.png)
![methyl 4-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B5911992.png)
![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5912001.png)
![3-[(2,3-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912006.png)
![5-hydroxy-2-{[3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5912010.png)
![4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5912022.png)
![2-ethyl-5-imino-6-(4-pyridinylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912027.png)
![2-[(3-carboxyacryloyl)amino]-4-chlorobenzoic acid](/img/structure/B5912041.png)
![2-benzyl-6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912051.png)
